(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide
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Overview
Description
(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a cyclohexylidene ring, a tert-butyldimethylsilyl group, and a diphenylphosphine oxide moiety. These structural elements contribute to its reactivity and functionality in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Cyclohexylidene Ring: This step involves the cyclization of a suitable precursor to form the cyclohexylidene ring. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Introduction of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced via silylation reactions, using reagents such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Formation of the Methylenecyclohexylidene Moiety:
Attachment of the Diphenylphosphine Oxide Group: The final step involves the coupling of the diphenylphosphine oxide moiety, typically through a phosphine oxide coupling reaction using reagents like diphenylphosphine oxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group. Typical reducing agents include lithium aluminum hydride and diisobutylaluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methylene and cyclohexylidene positions. Reagents like halogens and nucleophiles are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride, typically under anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), often in the presence of a catalyst or under reflux conditions.
Major Products
Scientific Research Applications
(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide involves its interaction with specific molecular targets and pathways. The compound’s phosphine oxide group can act as a ligand, binding to metal centers and influencing catalytic processes. Additionally, its reactive functional groups can participate in various biochemical interactions, modulating cellular pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine: Lacks the oxide group, resulting in different reactivity and applications.
(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)triphenylphosphine oxide: Contains an additional phenyl group, altering its steric and electronic properties.
Uniqueness
(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is unique due to its combination of a cyclohexylidene ring, a tert-butyldimethylsilyl group, and a diphenylphosphine oxide moiety. This combination imparts distinct reactivity and functionality, making it valuable in various research and industrial applications.
Properties
CAS No. |
100858-27-3 |
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Molecular Formula |
C27H37O2PSi |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
tert-butyl-[3-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane |
InChI |
InChI=1S/C27H37O2PSi/c1-22-17-18-24(29-31(5,6)27(2,3)4)21-23(22)19-20-30(28,25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-16,19,24H,1,17-18,20-21H2,2-6H3 |
InChI Key |
OFSDSMTXHBTJEI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1 |
Synonyms |
[(2Z)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenylphosphine Oxide |
Origin of Product |
United States |
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